3-(1-Ethoxypropylidene)-5-phenylfuran-2(3H)-one
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Overview
Description
3-(1-Ethoxypropylidene)-5-phenylfuran-2(3H)-one is an organic compound with a complex structure that includes a furan ring, a phenyl group, and an ethoxypropylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxypropylidene)-5-phenylfuran-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethoxypropylidene)-5-phenylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(1-Ethoxypropylidene)-5-phenylfuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Ethoxypropylidene)-5-phenylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-Ethoxypropylidene)-5-phenylfuran-2(3H)-one: shares similarities with other furan derivatives such as 2-acetylfuran and 5-phenylfuran-2(3H)-one.
2-Acetylfuran: Known for its use in flavor and fragrance industries.
5-Phenylfuran-2(3H)-one: Studied for its potential biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity. Its combination of functional groups allows for diverse chemical transformations and applications.
Properties
CAS No. |
62596-52-5 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
3-(1-ethoxypropylidene)-5-phenylfuran-2-one |
InChI |
InChI=1S/C15H16O3/c1-3-13(17-4-2)12-10-14(18-15(12)16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
OXGYYVKZUAUBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C=C(OC1=O)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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